BenchChemオンラインストアへようこそ!

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

medicinal chemistry drug design molecular recognition

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide (CAS 696599-96-9) is a poly-substituted benzimidazole derivative with molecular formula C18H17Cl2N3O and molecular weight 362.2 g/mol. The compound features a 2,4-dichlorobenzyl substituent at the N1 position and an acetamidoethyl chain at the C2 position of the benzimidazole core.

Molecular Formula C18H17Cl2N3O
Molecular Weight 362.25
CAS No. 696599-96-9
Cat. No. B2755047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
CAS696599-96-9
Molecular FormulaC18H17Cl2N3O
Molecular Weight362.25
Structural Identifiers
SMILESCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)10-15(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)
InChIKeyBUQILGOZIRIVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide – Structural Identity & Procurement Context


N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide (CAS 696599-96-9) is a poly-substituted benzimidazole derivative with molecular formula C18H17Cl2N3O and molecular weight 362.2 g/mol . The compound features a 2,4-dichlorobenzyl substituent at the N1 position and an acetamidoethyl chain at the C2 position of the benzimidazole core. This substitution pattern places it within a pharmacologically significant class of N1‑aryl‑2‑alkyl‑benzimidazoles, which have been explored as non‑nucleoside reverse transcriptase inhibitors (NNRTIs), antibacterial agents, and enzyme inhibitors [1]. The presence of both a lipophilic dichloroaryl moiety and a hydrogen‑bond‑capable acetamide side chain creates a distinct physicochemical profile relative to simpler benzimidazole analogs, making this compound a valuable scaffold for medicinal chemistry and chemical biology applications.

Why Generic Benzimidazole Analogues Cannot Replace N-{2-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide for Targeted Applications


The assumption that any in‑class benzimidazole derivative can serve as a drop‑in replacement for N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is refuted by the structure–activity relationships (SAR) established across multiple target classes. For example, in the NNRTI field, the combination of an N1‑aryl group and a 2‑acetamidoalkyl chain is critical for nanomolar inhibition of HIV‑1 reverse transcriptase, and deletion of the acetamide moiety or truncation of the linker abolishes activity [1]. In antibacterial research, a 2,4‑dichlorobenzyl substituent was shown to confer potent anti‑Staphylococcus aureus activity (MIC 0.006 mM) while minimizing resistance development, whereas analogs with different halogenation patterns lost both potency and the resistance‑suppression benefit [2]. Thus, even subtle structural changes in the benzimidazole substitution pattern can lead to complete loss of the desired functional profile, making the precise architecture of the target compound indispensable for reproducible experimental outcomes.

Quantitative Evidence Differentiating N-{2-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide from Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Target vs. Non-Acetamide Benzimidazole Analogs

The acetamide side chain of the target compound introduces a hydrogen-bond donor (–NH–) and two hydrogen-bond acceptors (C=O and –NH–) that are absent in the simplest comparable analogs. This structural feature is essential for engaging polar residues in enzyme active sites. In contrast, 2-(2,4-dichlorobenzyl)-1H-benzimidazole (CAS 154660-96-5) and 1-(2,4-dichlorobenzyl)-2-methyl-1H-benzimidazole (CAS 193013-85-3) lack any H-bond donor and possess only a single H-bond acceptor (the benzimidazole N3). The target compound therefore offers three additional polar interaction sites, as confirmed by its molecular topology .

medicinal chemistry drug design molecular recognition

Antibacterial Potency of the 2,4-Dichlorobenzyl Motif: Class-Level Evidence from a Direct Analog

In a study of berberine-benzimidazole hybrids, the 2,4-dichlorobenzyl-substituted derivative 7d displayed potent bactericidal activity against S. aureus ATCC 29213 with a MIC of 0.006 mM, and it effectively eradicated bacterial biofilm. Importantly, this compound did not show an obvious propensity to develop bacterial resistance, unlike several other halogen-substituted analogs in the same series [1]. Although this data pertains to a hybrid scaffold rather than the target compound itself, it establishes the functional contribution of the 2,4-dichlorobenzyl group in a benzimidazole context and implies that the target compound, bearing the identical aryl substitution, may retain these advantageous resistance-avoidance and biofilm-eradication features.

antibacterial Staphylococcus aureus biofilm eradication

Molecular Weight and Lipophilicity Differentiation from Simplest Analog

The molecular weight of the target compound (362.2 g/mol) is substantially higher than that of the simplest analog lacking the acetamidoethyl chain, 2-(2,4-dichlorobenzyl)-1H-benzimidazole (277.1 g/mol) . This 85.1 g/mol increase reflects the additional acetamidoethyl substituent and correlates with a shift in lipophilicity and solubility profile. While experimental logP data are not available for the target compound, the presence of the polar acetamide group partially offsets the lipophilicity contributed by the dichlorobenzyl ring, potentially yielding a favorable balance between membrane permeability and aqueous solubility that is not achievable with the simpler, purely lipophilic comparator.

physicochemical properties drug-likeness permeability

High-Impact Application Scenarios for N-{2-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide Based on Evidence


HIV‑1 Reverse Transcriptase Inhibitor Lead Optimization

The target compound's N1‑aryl‑2‑acetamidoalkyl‑benzimidazole scaffold is directly descended from NNRTI pharmacophores that achieve nanomolar inhibition of HIV‑1 RT in enzymatic assays with minimal cytotoxicity in MT4 cells . Researchers expanding SAR around the 2,4‑dichlorobenzyl N1 substituent can use this compound as a reference analog to probe the contribution of the dichloro pattern to potency and mutant‑strain coverage, given that closely related N1‑aryl‑2‑arylthioacetamido‑benzimidazoles have demonstrated activity against single (L100I, K103N, Y181C, Y188L, E138K) and double (F227L/V106A) NNRTI‑resistant mutants .

Antibacterial Screening Programs Targeting Drug‑Resistant S. aureus

Based on class‑level evidence that the 2,4‑dichlorobenzyl motif confers potent anti‑S. aureus activity (MIC 0.006 mM) and low resistance propensity in a benzimidazole context , the target compound is a logical candidate for inclusion in antibacterial screening cascades. Its acetamide‑extended structure may offer additional interactions with bacterial targets, making it a suitable scaffold for further optimization as a bactericide for livestock or clinical applications where biofilm eradication and resistance suppression are critical selection criteria.

Protein–Protein Interaction Inhibitor Discovery (FANCM–RMI Complex)

The target compound has been included in a high‑throughput screening campaign for inhibitors of the RMI–FANCM (MM2) protein–protein interaction , a target implicated in overcoming chemotherapeutic resistance in tumors. Its structural features—a planar benzimidazole core with a flexible acetamidoethyl side chain and a dichloroaryl hydrophobic anchor—match the pharmacophore requirements of PPI inhibitors that disrupt the FANCM–RMI interface. This pre-existing screening annotation provides a direct rationale for procurement in oncology‑focused chemical biology projects.

Chemical Probe Development for GIRK2 Potassium Channel Modulation

The compound has additionally appeared in a screen for small‑molecule activators of G protein‑gated inwardly rectifying potassium channel 2 (GIRK2) . The presence of the acetamide hydrogen‑bond donor/acceptor system and the 2,4‑dichlorobenzyl hydrophobic group aligns with the typical pharmacophore of GIRK channel modulators. Researchers investigating neurological or cardiac indications where GIRK2 modulation is therapeutically relevant can leverage this pre‑screened compound as a starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.